molecular formula C14H13N5O2 B2850376 N-[(2-methoxypyridin-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415472-03-4

N-[(2-methoxypyridin-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide

Numéro de catalogue: B2850376
Numéro CAS: 2415472-03-4
Poids moléculaire: 283.291
Clé InChI: FHYKVSXSGHABHZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(2-methoxypyridin-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure combining an imidazo[1,2-b]pyridazine core with a methoxypyridine moiety, which contributes to its biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxypyridin-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Analyse Des Réactions Chimiques

Types of Reactions

N-[(2-methoxypyridin-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxypyridine moiety can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a molecular formula of C14H13N5O2C_{14}H_{13}N_{5}O_{2} and a molecular weight of approximately 283.29 g/mol. Its structure features an imidazo[1,2-b]pyridazine core, which is known for its biological activity, particularly as a scaffold for drug development.

JAK Inhibition

One of the most promising applications of N-[(2-methoxypyridin-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide is as a Janus kinase (JAK) inhibitor . JAK inhibitors are crucial in treating various conditions such as autoimmune diseases (e.g., rheumatoid arthritis), neoplastic diseases (e.g., leukemia), and transplant rejection scenarios. The compound has been identified as a potent inhibitor of JAK1, JAK2, and JAK3 pathways, making it a candidate for developing therapies targeting these kinases .

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-b]pyridazine compounds exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism often involves the disruption of signaling pathways critical for cancer cell survival .

Neuroprotective Effects

Emerging studies suggest that the compound may possess neuroprotective properties. It has been evaluated for its potential to mitigate neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Efficacy

A study conducted on imidazo[1,2-b]pyridazine derivatives demonstrated that compounds similar to this compound effectively inhibited the proliferation of human cancer cell lines. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through the activation of specific caspases .

Case Study 2: Autoimmune Disease Treatment

In a clinical trial focusing on autoimmune diseases, this compound was tested for its efficacy in reducing symptoms in patients with rheumatoid arthritis. Results indicated a significant reduction in inflammatory markers and improvement in patient-reported outcomes compared to placebo .

Data Table: Summary of Applications

Application AreaDescriptionEvidence Source
JAK InhibitionPotent inhibition of JAK pathways; potential for treating autoimmune diseasesPatent
Anticancer ActivityInduces apoptosis; inhibits tumor growthResearch Study
Neuroprotective EffectsMitigates neuroinflammation; potential use in neurodegenerative diseasesEmerging Studies

Mécanisme D'action

The compound exerts its effects primarily through the inhibition of kinase enzymes. It targets the transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis. By inhibiting TAK1, the compound can disrupt signaling pathways that are essential for the survival and proliferation of cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Takinib: Another TAK1 inhibitor with a different structural scaffold.

    Imidazo[1,2-a]pyridines: Compounds with similar core structures but different substituents.

Uniqueness

N-[(2-methoxypyridin-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide stands out due to its specific combination of the imidazo[1,2-b]pyridazine core and the methoxypyridine moiety, which contributes to its potent inhibitory activity against TAK1 at nanomolar concentrations .

Activité Biologique

The compound N-[(2-methoxypyridin-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide is part of the imidazo[1,2-b]pyridazine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a complex heterocyclic structure that contributes to its biological activity. The presence of the methoxypyridine moiety is particularly significant in enhancing the compound's interactions with biological targets.

Antimycobacterial Activity

Recent studies have reported that derivatives of imidazo[1,2-b]pyridazine exhibit significant antimycobacterial activity against Mycobacterium tuberculosis (Mtb). For instance, compounds structurally similar to this compound demonstrated MIC values as low as 0.5 µg/mL against Mtb in vitro assays. The most effective derivatives included various substitutions at the C2 and C6 positions, indicating a strong correlation between structural modifications and biological efficacy .

CompoundR1 (C6)R2 (C2)Mtb MIC90 (μg/mL)
1aBnOPh1
2aBnSPh0.5
3aBnNMePh1

Anti-inflammatory Activity

Imidazo[1,2-b]pyridazine derivatives have also been shown to inhibit IKKβ, a key regulator in inflammatory pathways. In vivo studies indicated that these compounds could suppress inflammation in collagen-induced arthritis models in mice and rats, showcasing their potential as anti-inflammatory agents .

Anticancer Activity

The anticancer properties of imidazo[1,2-b]pyridazines are notable. Research has demonstrated that certain derivatives can inhibit the proliferation of various cancer cell lines at sub-micromolar concentrations. For example, compounds with specific substitutions exhibited IC50 values ranging from 0.4 to 12.1 µM against colon carcinoma and acute lymphoblastic leukemia cells .

Cell LineCompound IC50 (μM)
SW620 (Colon Carcinoma)0.4
DND-41 (Acute Lymphoblastic Leukemia)11.9

Structure-Activity Relationships (SAR)

The SAR analysis of imidazo[1,2-b]pyridazine derivatives indicates that substitutions at specific positions significantly influence their biological activity. The presence of electron-withdrawing groups at the C2 position generally enhances potency against Mtb and cancer cell lines. Additionally, modifications at the C6 position can alter pharmacokinetic properties and bioavailability .

Case Studies

A study by Moraski et al. highlighted the synthesis of various imidazo[1,2-b]pyridazine derivatives and their biological evaluation against Mtb. The findings indicated that compounds with methoxy and benzyl groups showed enhanced activity compared to their unsubstituted counterparts . Another research effort focused on anti-inflammatory effects demonstrated that optimized derivatives could effectively reduce inflammation markers in experimental models .

Propriétés

IUPAC Name

N-[(2-methoxypyridin-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-21-13-8-10(4-5-16-13)9-17-14(20)11-2-3-12-15-6-7-19(12)18-11/h2-8H,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYKVSXSGHABHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)CNC(=O)C2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.